![molecular formula C15H18F3NO3 B2663658 Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate CAS No. 1609671-83-1](/img/structure/B2663658.png)
Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 398489-42-4 . It has a molecular weight of 241.21 . The IUPAC name for this compound is tert-butyl 3-hydroxy-3-(trifluoromethyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure. For a detailed structural analysis, techniques such as X-ray crystallography can be used .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Compounds
Research demonstrates the synthesis of azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position, showcasing the versatility of tert-butyl azetidine derivatives in the construction of enantiopure compounds. These azetidine-based chimeras are valuable for studying the impact of conformation on peptide activity, indicating a fundamental role in peptide chemistry (Sajjadi & Lubell, 2008).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, related to the query compound, serve as versatile building blocks in synthetic organic chemistry. Their ability to undergo nucleophilic substitutions and radical reactions facilitates the generation of novel organic compounds, highlighting their significance in the development of new synthetic methodologies (Jasch, Höfling, & Heinrich, 2012).
Regioselective Ring-Opening Reactions
The compound has been utilized in the regioselective ring-opening reactions of spiro-aziridine and spiro-epoxy oxindoles, leading to the synthesis of 3-peroxyoxindoles. This process exemplifies its application in creating structurally diverse oxindoles with potential biological activities, underscoring its utility in medicinal chemistry (Hajra, Hazra, Saleh, & Mondal, 2019).
Synthesis of Amino Acid Derivatives
The tert-butyl azetidine derivative is instrumental in the synthesis of functionalized amino acid derivatives, which are explored for their potential as anticancer agents. This suggests the compound's critical role in the design and development of new pharmacophores for cancer treatment, illustrating its importance in drug discovery (Kumar et al., 2009).
Deprotection Reactions
Aqueous phosphoric acid has been used as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, showcasing the compound's relevance in the selective removal of protecting groups. This application is crucial for the synthesis of complex molecules while preserving sensitive functional groups, highlighting its utility in organic synthesis (Li et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is on the skin or in the eyes .
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c1-13(2,3)22-12(20)19-8-14(21,9-19)10-6-4-5-7-11(10)15(16,17)18/h4-7,21H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVMVHGRNQQQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
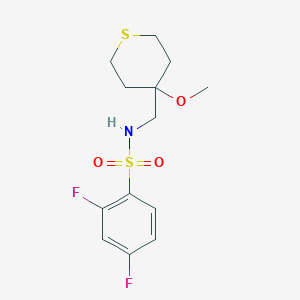
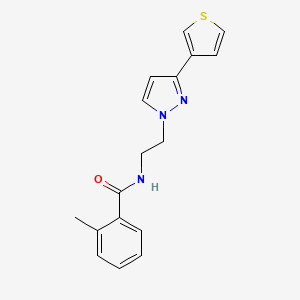
![6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2663580.png)
![(E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2663582.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2663583.png)
![ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2663585.png)
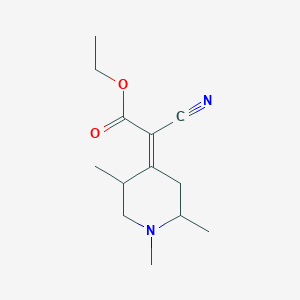
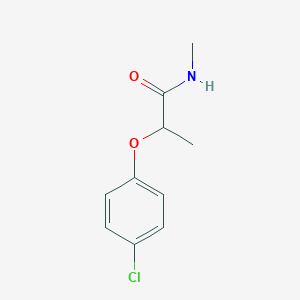
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)
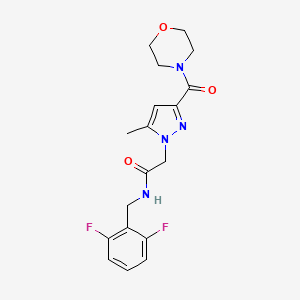
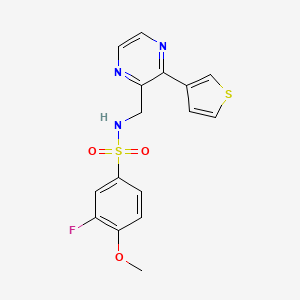

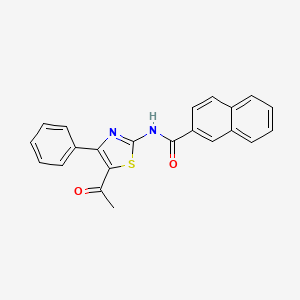
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)
